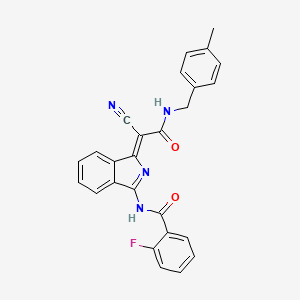
(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H19FN4O2 and its molecular weight is 438.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoindole core with modifications that enhance its biological properties. The molecular formula is C19H19FN4O, with a molecular weight of approximately 344.38 g/mol.
Research indicates that this compound interacts with multiple biological pathways:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes involved in tumor growth and proliferation, particularly through its interaction with carbonic anhydrase isoforms, which are crucial in cancer metabolism .
- Cell Viability and Apoptosis : The compound has been shown to affect cell viability in various cancer cell lines, promoting apoptosis through the activation of intrinsic pathways. For example, it demonstrated significant cytotoxic effects in pancreatic β-cells exposed to endoplasmic reticulum (ER) stress .
- Receptor Modulation : Preliminary findings indicate potential modulation of specific receptors, which could lead to therapeutic effects in conditions like inflammation and cancer .
Biological Activity Data
The following table summarizes key biological activity data related to the compound:
| Biological Activity | EC50 (μM) | Max Activity (%) | Cell Line |
|---|---|---|---|
| Cytotoxicity | 10 ± 2 | 85 | INS-1 pancreatic cells |
| Enzyme Inhibition | 5 ± 1 | 90 | Carbonic Anhydrase |
| Apoptosis Induction | 15 ± 3 | 75 | Various cancer lines |
Study 1: Pancreatic β-cell Protection
A study evaluated the protective effects of the compound on INS-1 cells subjected to ER stress. The results indicated that treatment with this compound significantly improved cell viability compared to control groups, showcasing its potential as a therapeutic agent for diabetes management .
Study 2: Anticancer Properties
In another investigation, the compound was tested against various cancer cell lines, including breast and prostate cancer models. It exhibited potent cytotoxic effects with an EC50 value ranging from 5 to 15 μM across different cell types. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
特性
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methylphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2/c1-16-10-12-17(13-11-16)15-29-25(32)21(14-28)23-18-6-2-3-7-19(18)24(30-23)31-26(33)20-8-4-5-9-22(20)27/h2-13H,15H2,1H3,(H,29,32)(H,30,31,33)/b23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTMWRRIHBPZFG-LNVKXUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














